2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
Description
2,2-Dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at position 5 and a branched propanamide moiety at position 2. The oxadiazole ring is a five-membered aromatic system with two nitrogen atoms and one oxygen atom, contributing to its electron-deficient nature and biological relevance. The propanamide chain (2,2-dimethyl substitution) enhances steric bulk and influences solubility and binding interactions.
Properties
IUPAC Name |
2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-13(2,3)11(17)14-12-16-15-10(18-12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSOOYYBPOAMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. One common method includes the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by refluxing until the evolution of hydrogen sulfide ceases . The resulting product is then purified through various chromatographic techniques.
Chemical Reactions Analysis
2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Biological Activities
Compounds containing the 1,3,4-oxadiazole moiety have been extensively studied for their biological activities. The following table summarizes key findings related to the biological activities of 2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide:
| Activity | Details |
|---|---|
| Anticancer | Exhibits significant anticancer activity against various cancer cell lines (e.g., SNB-19). |
| Antimicrobial | Potential antimicrobial properties have been observed; further studies are required to confirm. |
| Anti-diabetic | Preliminary studies suggest possible anti-diabetic effects in model organisms like Drosophila melanogaster. |
Anticancer Studies
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of 2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide against several cancer cell lines. The compound demonstrated a percent growth inhibition (PGI) of over 70% against multiple lines including OVCAR-8 and NCI-H40 . Further investigations revealed that it may act through inhibition of histone deacetylases (HDAC), which are crucial for cancer cell proliferation.
Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of oxadiazoles were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide exhibited promising antibacterial activity . However, additional research is necessary to fully characterize its spectrum of activity and mechanism.
Anti-Diabetic Potential
Research conducted using genetically modified Drosophila melanogaster models indicated that certain derivatives related to 2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide could lower glucose levels significantly . This suggests potential applications in diabetes management.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways critical for cancer cell survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide with analogs in terms of structural features , physicochemical properties , and biological activities .
Structural Analogues and Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups : The chlorophenyl substituent in compound 10 enhances polarity and may improve binding to hydrophobic enzyme pockets .
- Bioactive Linkers: Sulfanyl bridges (e.g., compound 8e) improve thiol-mediated interactions, while amino groups (e.g., HDAC inhibitors) enhance hydrogen bonding .
Key Observations :
- HDAC Inhibition: The amino-substituted analog (2-amino-N-((5-phenyl-oxadiazol-2-yl)methyl)propanamide) shows superior HDAC8 inhibition (IC₅₀ <1.0 µM) compared to the target compound, likely due to its smaller size and hydrogen-bonding capacity .
Research Findings and Implications
Structure-Activity Relationships (SAR): Substituent Position: Electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring enhance cytotoxicity but may increase toxicity .
Synthetic Challenges :
- The target compound’s low yield (analogous to compound 10’s 15% yield ) highlights difficulties in introducing bulky substituents during amide coupling.
Therapeutic Potential: While the target compound lacks reported bioactivity data, its structural analogs demonstrate promising HDAC inhibition and anticancer effects, warranting further investigation .
Biological Activity
2,2-Dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a compound that falls within the class of oxadiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is . The compound features an oxadiazole ring that is known for its role in enhancing biological activity through various mechanisms, including interaction with cellular targets.
Research indicates that oxadiazole derivatives can exert their effects through multiple pathways:
- Apoptotic Induction : Many oxadiazole compounds promote apoptosis in cancer cells by activating intrinsic apoptotic pathways. For instance, studies have shown that certain derivatives lead to increased levels of pro-apoptotic proteins such as p53 and caspase-3 in treated cells .
- Cell Cycle Arrest : Some derivatives have been observed to induce cell cycle arrest at specific phases (e.g., G0-G1 phase), which is crucial for inhibiting cancer cell proliferation .
- Inhibition of Enzymatic Activity : Certain oxadiazole compounds selectively inhibit enzymes such as carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis .
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of 2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Apoptosis induction |
| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest |
| U-937 (Leukemia) | 10.38 | Enzyme inhibition |
| PANC-1 (Pancreatic Cancer) | 5.00 | Apoptosis and cell cycle arrest |
Case Studies
Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:
- Study on MCF-7 Cells : A study demonstrated that treatment with an oxadiazole derivative resulted in significant apoptosis in MCF-7 cells, with flow cytometry revealing increased caspase activity and p53 expression .
- Inhibition of Carbonic Anhydrases : Another research effort focused on the inhibition of carbonic anhydrases by oxadiazole derivatives, showing promising selectivity against cancer-related isoforms while sparing non-cancerous cells .
Q & A
Q. What are the optimal synthetic routes for 2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide?
Methodological Answer: The compound can be synthesized via condensation reactions between substituted oxadiazole amines and acyl chlorides. For example, refluxing 5-phenyl-1,3,4-oxadiazol-2-amine with 2,2-dimethylpropanoyl chloride in the presence of triethylamine (as a base) under anhydrous conditions yields the target compound. Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol or column chromatography . Key parameters include temperature control (70–80°C) and inert atmosphere to prevent hydrolysis.
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer: Structural confirmation employs spectroscopic techniques:
- 1H/13C-NMR : Peaks at δ 1.3–1.5 ppm (geminal dimethyl groups) and δ 8.0–8.5 ppm (aromatic protons from the phenyl-oxadiazole moiety) .
- IR Spectroscopy : Absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1600 cm⁻¹ (oxadiazole C=N stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 273.1 (calculated for C₁₄H₁₅N₃O₂) with fragmentation patterns matching the oxadiazole-propanamide backbone .
Q. What are the solubility properties critical for experimental formulation?
Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol with gentle warming (≥3 mg/mL in EtOH at 40°C). Solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment (stable in neutral to mildly acidic conditions) .
Advanced Research Questions
Q. What biological targets or mechanisms are associated with this oxadiazole-propanamide hybrid?
Methodological Answer: Similar derivatives (e.g., N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamides) inhibit histone deacetylase 8 (HDAC8) , a cancer therapy target. Mechanistic studies involve:
Q. How can computational modeling guide SAR studies for this compound?
Methodological Answer:
Q. What structural modifications improve activity against resistant cancer cell lines?
Methodological Answer:
- Oxadiazole Modifications : Introducing 4-aminophenyl (electron-donating) or 3-nitrophenyl (electron-withdrawing) groups alters π-π stacking and hydrogen bonding with target enzymes .
- Propanamide Branching : Replacing dimethyl groups with cyclopropane enhances metabolic stability without compromising solubility .
Q. How to resolve contradictions in bioactivity data across studies?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., MCF-7 vs. MDA-MB-231 cells) may arise from:
Q. What in vitro/in vivo models are suitable for pharmacokinetic profiling?
Methodological Answer:
Q. How does the compound’s stability vary under physiological conditions?
Methodological Answer: Stability is assessed via:
Q. Can synergistic effects be exploited in combination therapies?
Methodological Answer: Synergy with cisplatin or paclitaxel is evaluated via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
